molecular formula C9H7IOS B8512809 2-Iodo-7-methoxy-1-benzothiophene

2-Iodo-7-methoxy-1-benzothiophene

Cat. No. B8512809
M. Wt: 290.12 g/mol
InChI Key: KJDWGVSGHCXUBX-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

In a 4 L mechanically stirred reactor, a solution of 1-benzothien-7-yl methyl ether (105 g, 0.64 mol) in anhydrous THF (2 L) is cooled down to −74° C. n-Butyl lithium in hexane is added (2.5 N, 285 mL, 0.71 mol) within 45 min, keeping temperature below −70° C. The mixture is stirred 30 min at −78° C. and a solution of iodine (179 g, 0.70 mol) in anhydrous THF (1 L) is added within 1 h, keeping temperature below −70° C. After addition, the mixture is allowed to come up to room temperature over 2 h and brine (500 mL) is added. The layers are roughly separated and the organic layer is partially evaporated. Additional brine (200 mL) is added to the residual aqueous layer (mixed with some THF). After decantation, the organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate (500 mL). The organic layers are pooled, washed with aqueous sodium thiosulphate, dried (MgSO4) and the solvent evaporated in vacuo to give the crude iodo derivative (173.6 g, 93%) The solid is recrystallized from isopropanol (150 mL) to give pure compound (145.5 g, 88%); δH (600 MHz, CDCl3) 7.51 (s, 1H), 7.32 (d(br), J=7.89 Hz, 1H), 7.26 (t, J=7.89 Hz, 1H), 6.72 (d(br), J=7.89 Hz, 1H), 3.97 (s, 3H).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[S:10][CH:9]=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.C([Li])CCC.[I:17]I>C1COCC1.CCCCCC.[Cl-].[Na+].O>[I:17][C:9]1[S:10][C:11]2[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=2[CH:8]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
COC1=CC=CC=2C=CSC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
179 g
Type
reactant
Smiles
II
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added (2.5 N, 285 mL, 0.71 mol) within 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
temperature below −70° C
CUSTOM
Type
CUSTOM
Details
temperature below −70° C
ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
to come up to room temperature over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers are roughly separated
CUSTOM
Type
CUSTOM
Details
the organic layer is partially evaporated
ADDITION
Type
ADDITION
Details
Additional brine (200 mL) is added to the residual aqueous layer (
ADDITION
Type
ADDITION
Details
mixed with some THF)
CUSTOM
Type
CUSTOM
Details
After decantation, the organic and aqueous layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with aqueous sodium thiosulphate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude iodo derivative (173.6 g, 93%) The solid
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanol (150 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1SC2=C(C1)C=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 145.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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